Cas no 340319-21-3 (2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde)

2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is a specialized indole derivative featuring a naphthalene substitution at the 1-position and a formyl group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity, particularly in the construction of heterocyclic frameworks. The presence of both indole and naphthalene moieties enhances its potential as a precursor for pharmacologically active molecules or fluorescent probes. Its structural complexity allows for further functionalization, making it valuable in the development of novel compounds for research applications. The product is typically characterized by high purity and stability under standard storage conditions.
2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde structure
340319-21-3 structure
Product Name:2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde
CAS No:340319-21-3
MF:C21H17NO
MW:299.365785360336
CID:892174
Update Time:2026-04-29

2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • ASISCHEM D29292
    • 1H-INDOLE-3-CARBOXALDEHYDE, 2-METHYL-1-(1-NAPHTHALENYLMETHYL)-
    • 2-METHYL-1-(1-NAPHTHALENYLMETHYL)-1H-INDOLE-3-CARBOXALDEHYDE
    • 2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde

Computed Properties

  • Exact Mass: 299.13100

Experimental Properties

  • PSA: 22.00000
  • LogP: 4.96370

2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B500418-10mg
2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde
340319-21-3
10mg
$ 50.00 2022-06-07
TRC
B500418-50mg
2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde
340319-21-3
50mg
$ 135.00 2022-06-07
TRC
B500418-100mg
2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde
340319-21-3
100mg
$ 210.00 2022-06-07

2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde Related Literature

Additional information on 2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde

Introduction to 2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde (CAS No. 340319-21-3) and Its Emerging Applications in Chemical Biology

2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde, identified by the CAS number 340319-21-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the indole aldehyde class, characterized by a rigid indole core substituted with a methyl group at the 2-position and an aldehyde functionality at the 3-position, further functionalized with a naphthalen-1-ylmethyl side chain. Such structural motifs are frequently explored in medicinal chemistry for their potential to interact with biological targets, particularly enzymes and receptors involved in critical cellular pathways.

The presence of multiple aromatic rings in 2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde contributes to its high lipophilicity and ability to penetrate biological membranes, making it an attractive candidate for drug development. The indole scaffold, known for its prevalence in bioactive natural products and pharmaceuticals, serves as a privileged structure in medicinal chemistry. Recent studies have highlighted the importance of indole derivatives in modulating various biological processes, including inflammation, neurodegeneration, and cancer progression. The aldehyde group at the 3-position of the indole ring provides a reactive handle for further chemical modifications, enabling the synthesis of libraries of derivatives with tailored biological activities.

In the context of contemporary drug discovery, 2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde has been investigated for its potential role as an intermediate in the synthesis of novel bioactive molecules. The naphthalen-1-ylmethyl side chain enhances the compound's binding affinity to certain protein targets by increasing its hydrophobic interactions. This structural feature has been leveraged in the development of small-molecule inhibitors targeting kinases and other enzymes implicated in diseases such as cancer and metabolic disorders. For instance, recent computational studies have suggested that derivatives of this compound may exhibit inhibitory activity against specific tyrosine kinases, which are key drivers of tumor growth and progression.

One of the most compelling aspects of 2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is its versatility as a building block in synthetic chemistry. The aldehyde functionality allows for condensation reactions with various nucleophiles, including amines and hydrazines, leading to the formation of Schiff bases and hydrazones. These derivatives have been explored for their antimicrobial and anti-inflammatory properties. Additionally, the methyl group at the 2-position of the indole ring can be further functionalized through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups that can modulate biological activity.

The naphthalen-1-ylmethyl moiety is particularly noteworthy for its potential to enhance drug-like properties such as solubility and bioavailability. Naphthalene derivatives are known for their stability under physiological conditions and their ability to form stable complexes with biological targets. This stability is crucial for ensuring that therapeutic agents remain active within the complex environment of living organisms. In recent years, there has been growing interest in leveraging such structural features to develop next-generation therapeutics with improved pharmacokinetic profiles.

From a computational chemistry perspective, 2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde has been subjected to extensive molecular modeling studies to elucidate its binding interactions with potential targets. These studies have provided insights into how subtle modifications to its structure can enhance binding affinity and selectivity. For example, computational docking experiments have shown that minor adjustments to the orientation of the naphthalenylmethyl group can significantly improve interactions with protein active sites. Such findings are invaluable for guiding experimental efforts aimed at optimizing lead compounds into viable drug candidates.

The synthesis of 2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde presents both challenges and opportunities for synthetic chemists. The multi-step synthesis typically involves Friedel-Crafts alkylation to introduce the naphthalenylmethyl group onto an indole precursor, followed by formylation at the 3-position using reagents such as Vilsmeier-Haack reagent or Pd-catalyzed carbonylation reactions. Recent advances in catalytic methods have made it possible to achieve these transformations with higher efficiency and selectivity, reducing side reactions and improving yields.

In conclusion, 2-Methyl-1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde (CAS No. 340319-21-3) represents a promising scaffold for drug discovery due to its unique structural features and potential biological activities. Its indole core, combined with functional groups such as aldehydes and naphthalenylmethyl side chains, makes it a versatile intermediate for synthesizing novel bioactive molecules. Ongoing research continues to explore its applications in modulating key biological pathways associated with various diseases, highlighting its significance in contemporary chemical biology.

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